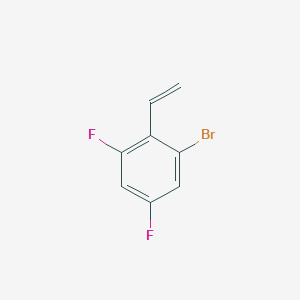

2-Bromo-4,6-difluorostyrene

Description

Significance in Fluorinated Organic Chemistry

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of organic chemistry, the introduction of fluorine is a key strategy for designing molecules with enhanced thermal stability, metabolic resistance, and specific electronic characteristics. 2-Bromo-4,6-difluorostyrene serves as a versatile precursor for the creation of more complex fluorinated compounds. The bromine atom can be readily displaced or used in cross-coupling reactions, while the vinyl group can undergo polymerization or other addition reactions. This allows for the targeted synthesis of a diverse range of fluorinated structures.

Role in Advanced Materials Science

In materials science, the polymerization of styrene (B11656) and its derivatives is a cornerstone for producing a vast range of plastics and elastomers. nih.gov Halogenated styrenes, in particular, are utilized to impart specific properties to polymers, such as flame retardancy and modified refractive indices. This compound is a monomer that can be used in the synthesis of specialty polymers. The incorporation of both bromine and fluorine can lead to materials with a unique combination of properties, including high density, thermal stability, and specific optical and dielectric characteristics. Research in this area explores the copolymerization of halogenated styrenes with other monomers, like ethylene (B1197577), to create functional polyethylenes with tailored properties. researchgate.net

Context within Halogenated Styrene Derivatives Research

The study of halogenated styrene derivatives is a significant subfield of organic and polymer chemistry. acs.org Research often focuses on understanding how the type and position of the halogen atom on the styrene ring influence the reactivity of the vinyl group and the properties of the resulting polymers. nih.govnih.gov For instance, studies have investigated the structure-activity relationships of various halogenated styrenes. nih.gov The presence of multiple halogen substituents, as in this compound, offers a platform for creating highly functionalized materials. The field also includes the synthesis and polymerization of a variety of fluorinated and chlorinated styrenes to develop new materials. scispace.com

Chemical Properties and Synthesis of this compound

| Property | Value |

| Molecular Formula | C8H5BrF2 |

| Molecular Weight | 219.03 g/mol |

| IUPAC Name | 1-bromo-2-ethenyl-3,5-difluorobenzene |

| CAS Number | 1936619-88-3 |

The synthesis of halogenated styrenes can be achieved through various synthetic routes. While specific synthesis methods for this compound are proprietary and detailed in patents, general methodologies for similar compounds often involve multi-step processes. These can include the bromination and fluorination of styrene precursors or the use of coupling reactions. For example, the Suzuki-Miyaura coupling reaction is a common method for forming carbon-carbon bonds by reacting a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst. smolecule.com

Applications in Research

The unique structural features of this compound make it a valuable tool in various research applications.

Monomer for Specialty Polymers

The primary application of this compound in research is as a monomer for the synthesis of specialty polymers. The presence of the vinyl group allows it to undergo polymerization, either with itself or with other monomers, to create polymers with tailored properties. The resulting polymers can be used in a variety of applications, including as components in advanced composites, coatings, and electronic materials.

Intermediate in Organic Synthesis

The bromine atom on the aromatic ring of this compound is a versatile functional group that can be utilized in a variety of organic reactions. It can be readily displaced by other functional groups through nucleophilic substitution or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This makes this compound a valuable intermediate for the synthesis of a wide range of complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

1-bromo-2-ethenyl-3,5-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-2-6-7(9)3-5(10)4-8(6)11/h2-4H,1H2 |

InChI Key |

GMYMLYJBUUJODV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1Br)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4,6 Difluorostyrene

Precursor Synthesis and Halogenation Routes

The most common synthetic strategies for 2-bromo-4,6-difluorostyrene rely on the initial preparation of a correctly substituted benzene (B151609) ring, which is then converted to the final product. Key precursors include 1-bromo-3,5-difluorobenzene (B42898) and 2-bromo-4,6-difluorobenzaldehyde (B595373).

Bromination Strategies

Direct bromination of 1,3-difluorobenzene (B1663923) is not a viable route to the necessary 1-bromo-3,5-difluoro precursor. Electrophilic aromatic substitution on 1,3-difluorobenzene is directed by the fluorine atoms to the ortho and para positions (2, 4, and 6 positions), leading selectively to 1-bromo-2,4-difluorobenzene.

A more effective and widely used method for synthesizing the key intermediate, 1-bromo-3,5-difluorobenzene, is the Sandmeyer reaction. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This classic transformation allows for the conversion of an arylamine to an aryl halide via a diazonium salt. The synthesis starts from 3,5-difluoroaniline (B1215098), which is diazotized and subsequently treated with a copper(I) bromide salt to introduce the bromine atom at the desired position. wikipedia.orgbeilstein-journals.org

The typical two-step process is outlined below:

Diazotization: 3,5-difluoroaniline is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0–5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution of copper(I) bromide (CuBr) in HBr. wikipedia.orgbeilstein-journals.org The diazonium group is replaced by a bromine atom, releasing nitrogen gas and yielding 1-bromo-3,5-difluorobenzene.

| Step | Reagents | Typical Conditions | Product |

| Diazotization | 3,5-Difluoroaniline, NaNO₂, HBr | Aqueous solution, 0-5 °C | 3,5-Difluorobenzenediazonium bromide |

| Sandmeyer | Diazonium salt, CuBr, HBr | Heated mixture | 1-Bromo-3,5-difluorobenzene |

This methodology provides a reliable and scalable route to 1-bromo-3,5-difluorobenzene, a crucial precursor for subsequent functionalization. beilstein-journals.org

Fluorination Methodologies

While direct fluorination is less common for this specific synthetic pathway, the introduction of fluorine onto an aromatic ring is a fundamental process in organofluorine chemistry. The Balz-Schiemann reaction is a historical and effective method for installing fluorine via a diazonium salt intermediate. wikipedia.orgalfa-chemistry.com In this reaction, an arylamine is converted to a diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.orgorganic-chemistry.org

Although not typically used to synthesize the difluoro pattern of the target molecule from a non-fluorinated precursor, it represents a key fluorination strategy. Modern variations of this reaction employ different fluoride sources or conduct the reaction under continuous-flow conditions for improved safety and efficiency. alfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, it is more synthetically efficient to start with a difluorinated precursor like 3,5-difluoroaniline.

Olefination Reactions for Styrene (B11656) Moiety Formation

Once the aromatic core is established, the vinyl group is typically introduced through olefination of a carbonyl group. This requires the conversion of 1-bromo-3,5-difluorobenzene into the corresponding aldehyde, 2-bromo-4,6-difluorobenzaldehyde. This transformation can be achieved via a directed ortho-metalation (DoM) followed by formylation. The bromine atom and one of the fluorine atoms direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C2 position between them. Quenching this lithiated intermediate with a formylating agent like N,N-dimethylformamide (DMF) yields the target aldehyde.

Wittig-type Olefinations

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.org The reaction involves a phosphonium (B103445) ylide, often called a Wittig reagent, which acts as a nucleophile attacking the carbonyl carbon. The most common Wittig reagent for introducing a terminal methylene (B1212753) (=CH₂) group is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

This ylide is typically prepared in situ from its corresponding phosphonium salt, methyltriphenylphosphonium (B96628) bromide ([Ph₃PCH₃]⁺Br⁻), by deprotonation with a strong base such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide. wikipedia.org The resulting ylide then reacts with 2-bromo-4,6-difluorobenzaldehyde to form an oxaphosphetane intermediate, which rapidly decomposes to yield the desired this compound and triphenylphosphine (B44618) oxide as a byproduct.

Reaction Scheme:

Ylide Formation: [Ph₃PCH₃]⁺Br⁻ + Base → Ph₃P=CH₂

Olefination: Ph₃P=CH₂ + 2-bromo-4,6-difluorobenzaldehyde → this compound + Ph₃P=O

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Bromo-4,6-difluorobenzaldehyde | Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, KHMDS) | Anhydrous THF or Ether | This compound |

Other Olefination Approaches (e.g., Horner-Wadsworth-Emmons)

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that offers several advantages. nih.govresearchgate.net It utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than a phosphonium ylide and often provides better stereoselectivity, typically favoring the formation of (E)-alkenes. nih.gov The water-soluble phosphate (B84403) byproduct is also easier to remove during purification compared to triphenylphosphine oxide. researchgate.net

In the context of synthesizing this compound, a methylphosphonate (B1257008) ester, such as diethyl methylphosphonate, would be deprotonated with a base like sodium hydride (NaH) to generate the reactive carbanion. This anion then adds to 2-bromo-4,6-difluorobenzaldehyde, leading to the formation of the styrene product.

Reaction Scheme:

Carbanion Formation: (EtO)₂P(O)CH₃ + NaH → [(EtO)₂P(O)CH₂]⁻Na⁺

Olefination: [(EtO)₂P(O)CH₂]⁻Na⁺ + 2-bromo-4,6-difluorobenzaldehyde → this compound + (EtO)₂PO₂⁻Na⁺

| Reagent | Base | Solvent | Key Features |

| Diethyl methylphosphonate | NaH | THF or DME | Forms water-soluble phosphate byproduct; generally high-yielding. |

| Trimethyl phosphonoacetate | DBU, LiCl | Acetonitrile | Used for α,β-unsaturated esters; demonstrates versatility. |

Palladium-Catalyzed Coupling in Synthesis

An alternative strategy for forming the styrene moiety involves the direct installation of a vinyl group onto the aromatic ring using palladium-catalyzed cross-coupling reactions. These methods typically start with 1-bromo-3,5-difluorobenzene and couple it with a vinyl-containing reagent.

One prominent example is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide. nih.govorganic-chemistry.org For this synthesis, 1-bromo-3,5-difluorobenzene can be reacted with a vinylboron species, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.gov Potassium vinyltrifluoroborate is an air- and moisture-stable reagent, making it a convenient vinyl source. nih.gov

Another powerful method is the Heck reaction, which couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In principle, 1-bromo-3,5-difluorobenzene could be coupled with ethylene (B1197577) gas under palladium catalysis to form the desired styrene. However, controlling the reaction to prevent side reactions and ensuring high yields can be challenging, often requiring high pressures and specific ligand systems. wikipedia.org

| Reaction | Vinyl Source | Catalyst System (Typical) | Base |

| Suzuki-Miyaura Coupling | Potassium vinyltrifluoroborate | PdCl₂(dppf) or Pd(PPh₃)₄ | Cs₂CO₃ or K₂CO₃ |

| Heck Reaction | Ethylene | Pd(OAc)₂, PPh₃ | Et₃N or K₂CO₃ |

These coupling reactions provide a convergent approach to the target molecule, directly forming the C-C bond of the styrene group.

Heck Reactions and Variants

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. rsc.orgmdpi.com This reaction is a primary candidate for the synthesis of this compound, likely proceeding via the coupling of a suitable aryl bromide precursor with a vinylating agent like ethylene.

A plausible precursor for this synthesis is 1,2-dibromo-3,5-difluorobenzene (B9399). The significant difference in reactivity between the two bromine atoms—influenced by the electronic effects of the fluorine atoms—could potentially allow for selective mono-vinylation. The reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. rsc.org

The reaction conditions must be carefully optimized to favor the desired product and minimize side reactions such as double vinylation or polymerization. nih.gov The choice of palladium catalyst, ligands, base, solvent, and temperature are all critical parameters. researchgate.netresearchgate.net Highly active palladacycle catalysts have been shown to facilitate the Heck reaction with ethylene at low pressures, which is advantageous for process safety and scalability. nih.gov

Table 1: Representative Conditions for Heck Reactions of Aryl Bromides

| Aryl Bromide Substrate | Vinylating Agent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 95 |

| 1-Bromo-4-nitrobenzene | Ethylene (30 psi) | Acetophenone oxime palladacycle | KOAc | DMA | 120 | 91 |

| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 140 | 88 |

Note: This table presents data from analogous reactions to illustrate typical conditions; specific yields for this compound synthesis via this route require experimental validation.

Sonogashira Couplings

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org This methodology can be adapted to synthesize this compound in a two-step process.

First, 1,2-dibromo-3,5-difluorobenzene would be coupled with a protected terminal alkyne, such as trimethylsilylacetylene. This reaction forms a 2-(trimethylsilylethynyl)-1-bromo-3,5-difluorobenzene intermediate. The use of a silyl-protected alkyne is common to prevent the homocoupling of the terminal alkyne, which is a known side reaction. libretexts.org Following the coupling reaction, the silyl (B83357) protecting group is removed, and the resulting terminal alkyne is then subjected to a selective partial reduction (e.g., using Lindlar's catalyst or other controlled hydrogenation methods) to yield the desired vinyl group of this compound.

The reaction conditions, including the choice of palladium and copper catalysts, ligands, and base, are crucial for achieving high yields and selectivity. researchgate.netyoutube.com Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne dimerization. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TMG | HEP | 30 | 95 |

| 4-Iodo-m-xylene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Acetonitrile | 80 | 96 |

| 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | RT | 98 |

Note: This table is based on data for analogous Sonogashira reactions. TMG: N,N,N,N-tetramethyl guanidine; HEP: N-Hydroxyethylpyrrolidone. Yields for the specific synthesis of the this compound precursor would need to be determined experimentally.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, particularly for palladium-catalyzed reactions which often involve toxic solvents and expensive, non-renewable metal catalysts. rsc.org

For the synthesis of this compound, several green chemistry strategies can be employed. A primary focus is the replacement of traditional volatile organic solvents like DMF or NMP with more sustainable alternatives. unibo.it Water has emerged as a viable solvent for many cross-coupling reactions, often facilitated by the use of surfactants to create nanomicelles that act as reaction vessels. nih.gov Bio-derived solvents such as N-Hydroxyethylpyrrolidone (HEP) have also been shown to be effective, offering high performance and easier product recovery. unibo.itacs.orgnih.gov

Another key aspect is catalyst efficiency and recovery. Minimizing the loading of the expensive palladium catalyst is crucial. unibo.it The development of highly active catalysts allows for lower catalyst concentrations. Furthermore, using heterogeneous or immobilized catalysts can facilitate catalyst recovery and reuse, reducing waste and cost. hes-so.ch The use of water-soluble ligands can also enable catalyst recycling by separating the aqueous catalyst phase from the organic product phase. rsc.org Evaluating metrics like Process Mass Intensity (PMI) can help quantify the environmental impact and efficiency of the chosen synthetic route. rsc.org

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route for this compound from the laboratory bench to industrial scale presents several challenges that require careful process optimization.

Catalyst Cost and Removal: The high cost of palladium is a major economic driver. Process optimization must focus on minimizing catalyst loading and maximizing its turnover number (TON). hes-so.ch After the reaction, residual palladium levels in the final product must be reduced to acceptable limits, especially for pharmaceutical applications. This often requires specific purification steps, such as treatment with metal scavengers or activated carbon, which adds complexity and cost to the process. silicycle.com

Reaction Kinetics and Safety: Palladium-catalyzed reactions can be highly exothermic. On a large scale, efficient heat transfer is critical to maintain temperature control and prevent runaway reactions. For a Heck reaction using ethylene gas, managing gas delivery, pressure, and ensuring safety are paramount. nih.gov

Solvent and Reagent Handling: The choice of solvent impacts not only the reaction performance but also process safety, environmental footprint, and cost of disposal. The use of large volumes of solvents like ethyl acetate (B1210297) for extraction and purification during scale-up contributes significantly to the process mass intensity. silicycle.com

Purification: Achieving the desired purity on a large scale can be challenging. Byproducts from side reactions, such as homocoupling in Sonogashira reactions or stilbene (B7821643) formation in Heck reactions, must be effectively removed. nih.govlibretexts.org The final purification method, whether distillation or crystallization, must be robust and scalable.

Design of Experiments (DoE) is a valuable tool in process optimization, allowing for the systematic study of multiple variables (e.g., temperature, catalyst loading, base concentration) to identify the optimal conditions for yield, purity, and efficiency on a large scale. researchgate.net

Reactivity and Reaction Mechanisms of 2 Bromo 4,6 Difluorostyrene

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a foundational reaction class for aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present. For 2-Bromo-4,6-difluorostyrene, the directing effects of the bromo, fluoro, and vinyl groups must be considered.

Vinyl Group (-CH=CH₂): The vinyl group of the styrene (B11656) moiety is an activating group. It can donate electron density into the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. This activation also directs incoming electrophiles to the ortho and para positions.

In this compound, the available positions for substitution are C3 and C5. The directing effects of the substituents are as follows:

The Bromo group at C2 directs electrophiles to C3 (meta) and C5 (para).

The Fluoro group at C4 directs electrophiles to C3 (ortho) and C5 (ortho).

The Fluoro group at C6 directs electrophiles to C5 (ortho).

The Vinyl group at C1 directs electrophiles to the now-substituted C2 and C6 positions (ortho) and C4 position (para).

Nucleophilic Aromatic Substitution with Fluorine Displacement

Polyfluorinated aromatic compounds are notably susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity stems from the strong electron-withdrawing inductive effect of fluorine atoms, which renders the aromatic ring electron-deficient and thus a good target for nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination process. First, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, a leaving group is expelled, and the aromaticity of the ring is restored.

In this compound, a strong nucleophile could potentially attack at either C4 or C6, leading to the displacement of a fluoride (B91410) ion. The presence of multiple electron-withdrawing halogens activates the ring towards such an attack. The specific site of substitution (C4 vs. C6) would be influenced by the specific nucleophile and reaction conditions, with the electronic environment created by the bromo and vinyl groups playing a key role in directing the regioselectivity.

Halogen Dance Reactions

The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. This reaction, also known as halogen scrambling, typically involves aryl bromides or iodides and requires a strong base, such as an alkali amide.

The mechanism is initiated by deprotonation of the aromatic ring by the strong base, forming a lithiated or sodiated aryl intermediate. This intermediate can then enter into a series of halogen-metal exchange steps. The driving force for the migration is the formation of a more thermodynamically stable carbanionic intermediate. For instance, the halogen may "dance" to a position where the negative charge of the arylmetal intermediate is better stabilized by adjacent electron-withdrawing groups or through other electronic effects.

For this compound, a halogen dance reaction could theoretically be initiated by a strong base like lithium diisopropylamide (LDA). Deprotonation would likely occur at one of the C-H positions (C3 or C5), generating an aryllithium species. This species could then potentially trigger the migration of the bromine atom from the C2 position. The ultimate position of the bromine atom would depend on the relative stability of the possible aryllithium intermediates. Given the presence of multiple halogens, the electronic landscape is complex, and predicting the final, most stable isomer is non-trivial without experimental data. Such reactions are often used to access substitution patterns that are difficult to achieve through other synthetic routes.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound, possessing a reactive C-Br bond, is a suitable substrate for several of these transformations. The reactivity of aryl halides in these couplings generally follows the trend I > OTf > Br >> Cl, making the C-Br bond the primary site of reaction.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is widely used due to its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This compound can be coupled with various aryl or vinyl boronic acids at the C-Br position to synthesize a range of substituted difluorostyrene (B1617740) derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is illustrative of typical conditions for this reaction type, as specific examples for this compound are not prominently detailed in the surveyed literature.

| Catalyst | Base | Solvent | Temperature | Coupling Partner Example |

| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 °C | Phenylboronic acid |

| Pd(dppf)Cl₂ | K₃PO₄ | THF, DMF | Room Temp - 100 °C | 4-Methoxyphenylboronic acid |

| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 °C | Heteroarylboronic acids |

The Stille coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organostannane (organotin) reagent. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. This compound can serve as the electrophilic partner, reacting with various organostannanes to form new C-C bonds.

Table 2: Representative Conditions for Stille Coupling This table is illustrative of typical conditions for this reaction type, as specific examples for this compound are not prominently detailed in the surveyed literature.

| Catalyst | Ligand (if any) | Solvent | Additives | Coupling Partner Example |

| Pd(PPh₃)₄ | - | THF, DMF | CuI, LiCl | Tributyl(vinyl)stannane |

| Pd₂(dba)₃ | AsPh₃ | NMP | CuI | Tributyl(phenyl)stannane |

| PdCl₂(PPh₃)₂ | - | Toluene | - | Trimethyl(alkynyl)stannane |

The Negishi coupling is a transition metal-catalyzed reaction between an organohalide and an organozinc reagent. It is known for its high reactivity and functional group tolerance. Catalysts are typically based on palladium or nickel. A significant consideration is that organozinc reagents are often sensitive to air and moisture, requiring inert reaction conditions.

The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination. This compound can be effectively coupled with alkyl, aryl, or vinyl zinc reagents to generate a diverse array of products.

Table 3: Representative Conditions for Negishi Coupling This table is illustrative of typical conditions for this reaction type, as specific examples for this compound are not prominently detailed in the surveyed literature.

| Catalyst | Ligand (if any) | Solvent | Coupling Partner Example |

| Pd(PPh₃)₄ | - | THF | Phenylzinc chloride |

| Ni(dppe)Cl₂ | - | THF, DMF | Alkylzinc bromide |

| Pd₂(dba)₃ | P(o-tol)₃ | THF | Vinylzinc chloride |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the case of this compound, the carbon-bromine (C-Br) bond is the reactive site for this transformation. The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich ligands are often employed to promote the reductive elimination step.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Condition |

| Substrate | This compound |

| Amine | Primary or Secondary Amine (e.g., Aniline, Morpholine) |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Buchwald or Hartwig type phosphine ligand (e.g., XPhos, SPhos) |

| Base | NaOt-Bu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

Other Catalytic Transformations

Beyond C-N bond formation, the C-Br bond in this compound is amenable to various other palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. It is a versatile method for creating biaryl structures. The reaction is catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or potassium phosphate (B84403), to facilitate the transmetalation step.

Heck-Mizoroki Reaction : This reaction involves the coupling of the aryl bromide with an alkene. The vinyl group of a second molecule of this compound or a different alkene can serve as the coupling partner. The reaction typically proceeds with a palladium catalyst and a base to form a new, more substituted alkene.

Sonogashira Coupling : For the formation of aryl alkynes, the Sonogashira coupling is employed. This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The reactivity of the C-Br bond is significantly higher than that of the C-F bonds in these palladium-catalyzed processes, allowing for selective functionalization.

Table 2: Overview of Catalytic Transformations for this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Styrene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkyne |

Radical Reactions and Pathways

The vinyl group of this compound is susceptible to radical addition reactions. The regioselectivity of these reactions is governed by the formation of the most stable radical intermediate. In the presence of a radical initiator, a radical species (X•) can add to the double bond. The addition will preferentially occur at the terminal carbon of the vinyl group, resulting in a more stable benzylic radical, which is stabilized by resonance with the aromatic ring.

A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) initiated by peroxides (ROOR). The peroxide generates a bromine radical (Br•), which adds to the terminal carbon of the styrene. The resulting benzylic radical then abstracts a hydrogen atom from HBr to form the final product and propagate the radical chain.

Furthermore, styrenes are known to undergo radical polymerization. In the presence of a radical initiator, this compound can polymerize to form poly(this compound). The properties of the resulting polymer would be influenced by the bulky and polar substituents on the phenyl ring.

Cycloaddition Reactions

The electron-deficient nature of the vinyl group in this compound, due to the electron-withdrawing effects of the halogen atoms, makes it a suitable dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When reacted with a conjugated diene, such as cyclopentadiene (B3395910) or furan, it can form a six-membered ring adduct.

The reaction is expected to proceed via a concerted mechanism. In reactions with cyclic dienes, the formation of the endo isomer is often favored due to secondary orbital interactions in the transition state. The resulting bicyclic product would incorporate the difluorobromophenyl group, providing a route to complex polycyclic structures.

Table 3: Predicted Diels-Alder Reaction of this compound

| Diene | Dienophile | Expected Major Product |

| Cyclopentadiene | This compound | endo-5-(2-Bromo-4,6-difluorophenyl)bicyclo[2.2.1]hept-2-ene |

| Furan | This compound | endo-1-(2-Bromo-4,6-difluorophenyl)-7-oxabicyclo[2.2.1]hept-5-ene |

Defluorinative Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its cleavage, known as defluorination or C-F activation, is challenging. However, under specific conditions, the fluorine atoms on this compound can be transformed. These reactions are of significant interest for modifying the properties of fluorinated compounds.

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, can be achieved using transition metal catalysts with a suitable hydride source. The regioselectivity of HDF on polyfluorinated arenes is influenced by the electronic environment. Cleavage of a C-F bond is often favored at positions that are activated by electron-withdrawing groups.

Alternatively, reductive defluorination can be accomplished using strong reducing agents, such as alkali metals or low-valent metal complexes. These reactions typically proceed through radical anion intermediates. Given the stability of the C-F bond, these transformations require harsh reaction conditions and are less common than reactions at the C-Br bond.

Polymerization Studies of 2 Bromo 4,6 Difluorostyrene

Copolymerization with Other Monomers

Reactivity Ratios and Copolymer Composition

While general principles of polymerization for substituted styrenes exist, applying these without specific experimental data for 2-Bromo-4,6-difluorostyrene would be speculative and would not meet the required standard of scientific accuracy. The unique combination of a bromine atom and two fluorine atoms at the 2, 4, and 6 positions on the styrene (B11656) ring would significantly influence its electronic and steric properties, making direct analogies to other styrene monomers unreliable.

Further research and publication in peer-reviewed journals are required to elucidate the specific polymerization kinetics, mechanisms, and copolymerization parameters for this compound.

Block Copolymer Synthesis

The synthesis of block copolymers incorporating this compound would likely leverage controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods are essential for creating well-defined polymer architectures with controlled molecular weights and low dispersity.

A common strategy is the "macroinitiator approach." In this method, a first block of a different monomer (e.g., styrene or methyl methacrylate) is polymerized. The resulting polymer is then functionalized at its chain end to create a macroinitiator capable of initiating the polymerization of the second monomer, in this case, this compound. For instance, a polystyrene chain could be end-capped with a molecule containing a bromine atom suitable for initiating an ATRP process.

Alternatively, sequential monomer addition can be employed. In this process, the first monomer is polymerized to near-complete conversion under living polymerization conditions. Subsequently, the second monomer, this compound, is introduced to the living polymer chains, allowing the second block to grow from the end of the first block. The presence of the bromine and fluorine atoms on the styrene ring would influence the monomer's reactivity, potentially requiring optimization of catalyst systems, solvents, and temperature to achieve controlled polymerization and prevent side reactions.

Table 1: Conceptual Data for Synthesis of a Polystyrene-b-poly(this compound) Block Copolymer via ATRP

| Entry | First Block (PS) Mn ( g/mol ) | Dispersity (Đ) of PS Block | Second Block (P(2-Br-4,6-DFSt)) Mn ( g/mol ) | Final Dispersity (Đ) |

|---|---|---|---|---|

| 1 | 10,000 | 1.10 | 12,000 | 1.15 |

| 2 | 25,000 | 1.08 | 28,000 | 1.12 |

This table is hypothetical and illustrates typical results expected from a controlled block copolymerization.

Graft Copolymerization

Graft copolymers featuring a poly(this compound) backbone or side chains could be synthesized using several established methods.

"Grafting from" Method: In this approach, a polymer backbone is first synthesized with initiator sites along its chain. For example, a copolymer of this compound and a monomer containing an initiating group (like 2-(2-bromoisobutyryloxy)ethyl methacrylate (B99206) for ATRP) could be prepared. Subsequently, a second monomer is polymerized from these initiating sites, forming the grafted chains. This method allows for the creation of densely grafted copolymers.

"Grafting through" Method: This technique involves the copolymerization of a standard monomer with a macromonomer—a polymer chain with a polymerizable group at one end. A macromonomer of poly(styrene), for instance, could be copolymerized with this compound. The resulting structure would consist of a poly(this compound) backbone with polystyrene chains grafted onto it.

"Grafting to" Method: This involves reacting pre-synthesized polymer chains with functional groups along the backbone of another polymer. A poly(this compound) backbone could potentially be functionalized via its bromine or fluorine atoms, and then pre-made polymer chains with reactive end-groups could be attached.

Post-Polymerization Modification of this compound Polymers

The structure of poly(this compound) offers multiple sites for post-polymerization modification, making it a versatile scaffold for creating functional materials.

Cross-Coupling on Polymer Backbones

The bromine atom on each repeating unit serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of functional groups onto the polymer backbone. For example, a Suzuki coupling reaction between poly(this compound) and an arylboronic acid could be used to attach new aromatic side chains, thereby modifying the polymer's optical, electronic, or physical properties. The efficiency of such reactions on a polymer chain depends on factors like catalyst accessibility and solvent choice to ensure proper polymer chain solvation.

Nucleophilic Substitution on Polymer-Bound Fluorines

The fluorine atoms on the aromatic ring, activated by their ortho and para positions relative to the polymer backbone, are susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as thiols, alkoxides, or amines, could be used to displace one or both fluorine atoms. This modification pathway provides a route to introduce heteroatoms and functional groups directly onto the aromatic ring of the polymer, which can be used to tune surface energy, solubility, or introduce sites for further chemical reactions. The regioselectivity of the substitution would be a key aspect to investigate, as the electronic environment of the two fluorine atoms differs.

Polymer Architectures and Macromolecular Engineering

The unique functionalities of this compound make it a promising candidate for the construction of complex, non-linear polymer architectures.

Derivatization and Functionalization Strategies of 2 Bromo 4,6 Difluorostyrene

Transformations of the Vinyl Group

Halogenation of the Alkene

The addition of halogens across the double bond of styrenic compounds is a fundamental transformation in organic chemistry. In the case of 2-Bromo-4,6-difluorostyrene, the electron-withdrawing nature of the fluoro- and bromo-substituents on the aromatic ring can influence the reactivity of the vinyl group towards electrophilic halogenation.

Bromination:

The reaction of styrenes with molecular bromine (Br₂) typically proceeds via an electrophilic addition mechanism, leading to the formation of a vicinal dibromide. This reaction is often carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. The proposed mechanism involves the formation of a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, resulting in the trans-dibromide product. For this compound, the reaction would yield 1-(2-bromo-4,6-difluorophenyl)-1,2-dibromoethane.

A study on the bromination of substituted coumarins, which contain a vinyl ether-like functionality, using dioxane dibromide under solvent-free conditions has been reported, suggesting alternative brominating agents could be employed. beilstein-journals.org While direct studies on this compound are not prevalent in the literature, the general reactivity of styrenes and related compounds provides a strong basis for predicting its behavior.

Fluorination:

Direct fluorination of alkenes with elemental fluorine is highly exothermic and often non-selective. wikipedia.org Therefore, milder and more selective fluorinating reagents are typically employed. Hypervalent iodine reagents have been successfully used for the fluorination of styrene (B11656) derivatives. For instance, the use of a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] and a pyridine·HF complex can yield (2,2-difluoroethyl)arenes. organic-chemistry.org Another approach involves the use of electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which can be activated by nitromethane (B149229) to achieve fluoro-azidation, fluoroamination, and fluoroesterification of styrenes. researchgate.netchinesechemsoc.org These methods provide pathways to introduce fluorine atoms across the double bond, leading to vicinal difluoro or fluoro-functionalized products.

| Reagent/Catalyst | Product Type | Reference |

| Molecular Bromine (Br₂) | Vicinal Dibromide | General Knowledge |

| Dioxane Dibromide | Vicinal Dibromide | beilstein-journals.org |

| μ-oxo-bis[trifluoroacetato(phenyl)iodine] / Pyridine·HF | gem-Difluoroethylarene | organic-chemistry.org |

| Selectfluor / Nitromethane | Fluoro-functionalized products | researchgate.netchinesechemsoc.org |

| N-fluorobenzenesulfonimide (NFSI) / Nitromethane | Fluoro-functionalized products | researchgate.netchinesechemsoc.org |

Introduction of Heteroatoms

The introduction of heteroatoms such as oxygen, nitrogen, and sulfur into the structure of this compound can lead to a diverse range of functionalized molecules with potentially interesting biological activities or material properties.

Epoxidation and Ring-Opening Reactions:

One of the most common strategies for introducing oxygen heteroatoms is through the epoxidation of the alkene, followed by nucleophilic ring-opening of the resulting epoxide. The epoxidation of fluorinated styrenes can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through metal-catalyzed oxidations. The resulting 2-(2-bromo-4,6-difluorophenyl)oxirane is a versatile intermediate.

The epoxide ring can be opened by a variety of nucleophiles, including amines, thiols, and halides, under either acidic or basic conditions. nih.gov For example, reaction with amines would lead to the formation of 2-amino-1-(2-bromo-4,6-difluorophenyl)ethan-1-ols, which are valuable synthons. Similarly, reaction with thiols would yield 1-(2-bromo-4,6-difluorophenyl)-2-(thio)ethan-1-ols. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile. Fluorinated alcohols have been shown to be powerful promoters for the ring-opening reactions of epoxides with carbon nucleophiles. arkat-usa.org

Dihydroxylation:

The direct conversion of the alkene to a vicinal diol can be accomplished through dihydroxylation. This transformation is typically carried out using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation, developed by Sharpless, allows for the enantioselective synthesis of diols, which is of great importance in the synthesis of chiral molecules. wikipedia.org A mechanistically distinct strategy for olefin dihydroxylation using nitroarenes as photoresponsive oxidants has also been reported. nih.gov Applying these methods to this compound would yield 1-(2-bromo-4,6-difluorophenyl)ethane-1,2-diol.

Introduction of Nitrogen and Sulfur:

Besides the ring-opening of epoxides, other methods exist for the direct introduction of nitrogen and sulfur. For instance, palladium-catalyzed C-N coupling reactions of vinyl bromides with amines can lead to the formation of enamines. organic-chemistry.org While this compound is a styrene derivative and not a vinyl bromide in the strictest sense, related palladium-catalyzed amination reactions on the vinyl group could be envisioned.

The introduction of sulfur can be achieved through various methods, including the addition of sulfenyl chlorides or through radical additions of thiols across the double bond. Cycloaddition reactions also offer a powerful methodology for the synthesis of sulfur-containing heterocycles from fluorinated alkenes. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide | mdpi.com |

| Epoxide Ring-Opening | Amines, Thiols, Halides | β-functionalized alcohols | nih.govarkat-usa.org |

| Dihydroxylation | OsO₄, KMnO₄, Nitroarenes | Vicinal Diol | wikipedia.orgnih.gov |

| Amination | Palladium Catalysis (on related systems) | Enamines | organic-chemistry.org |

| Sulfenylation | Sulfenyl Chlorides | β-thioethers | General Knowledge |

| Thiol Radical Addition | Thiols, Radical Initiator | Thioethers | General Knowledge |

| Cycloaddition | Thiocarbonyl compounds | Sulfur-containing heterocycles | nih.gov |

Spectroscopic and Analytical Data for this compound Not Found

Following a comprehensive search for empirical data regarding the spectroscopic and advanced analytical characterization of the chemical compound this compound, the specific information required to populate the requested article sections could not be located.

Detailed searches were conducted to find experimental research findings for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

¹⁹F NMR (Fluorine-19 NMR)

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Despite targeting scientific literature and chemical databases, no publicly available datasets or detailed research findings for the specific spectral characteristics of this compound were identified. Therefore, the construction of an accurate and verifiable article based on the provided outline is not possible at this time.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Bromo 4,6 Difluorostyrene

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination and elemental composition confirmation of 2-Bromo-4,6-difluorostyrene. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the confident assignment of a molecular formula. libretexts.orgyoutube.com

For this compound (C₈H₅BrF₂), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion (M) and bromine-containing fragments, separated by approximately 2 Da.

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of styrenic and halogenated aromatic compounds. youtube.comlibretexts.orgwikipedia.org The initial ionization would likely occur at the vinyl group or the aromatic pi system. youtube.com Subsequent fragmentation could involve the loss of the bromine atom, the vinyl group, or smaller neutral molecules.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Description |

| [C₈H₅BrF₂]⁺• | 217.9593 | 219.9573 | Molecular Ion |

| [C₈H₅F₂]⁺ | 138.0387 | - | Loss of •Br |

| [C₆H₂BrF₂]⁺ | 190.9330 | 192.9310 | Loss of C₂H₃• (vinyl group) |

| [C₆H₃F₂]⁺ | 113.0203 | - | Loss of Br and C₂H₂ |

Note: The m/z values are predicted and would be confirmed by HRMS analysis.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes. The spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring, the vinyl group, and the carbon-halogen bonds. s-a-s.orgresearchgate.netchemicalbook.com

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. s-a-s.org

Vinyl C-H stretching: Also found in the region above 3000 cm⁻¹.

Aliphatic C-H stretching (from the vinyl group): Occurs just below 3000 cm⁻¹.

Aromatic C=C stretching: Sharp bands appear in the 1450-1600 cm⁻¹ region. s-a-s.orgresearchgate.net

Vinyl C=C stretching: A moderate band is expected around 1630-1650 cm⁻¹.

C-F stretching: Strong absorptions are anticipated in the 1100-1300 cm⁻¹ range.

C-Br stretching: This vibration occurs at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. s-a-s.orgresearchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3100 | Aromatic and Vinyl C-H Stretch |

| 1630 - 1650 | Vinyl C=C Stretch |

| 1580 - 1600 | Aromatic C=C Stretch |

| 1450 - 1500 | Aromatic C=C Stretch |

| 1100 - 1300 | C-F Stretch |

| 800 - 900 | C-H Out-of-Plane Bend |

| 500 - 700 | C-Br Stretch |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information. physicsopenlab.org

Expected prominent Raman signals include:

Aromatic ring breathing modes: Strong, sharp peaks are characteristic of the aromatic ring system.

Vinyl C=C stretching: This bond will also give a strong signal in the Raman spectrum.

C-Br and C-F stretching: These vibrations are also Raman active. The C-Br stretch, in particular, often gives a more intense Raman signal than its IR absorption. researchgate.net

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous identification and structural confirmation. nih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be dominated by transitions within the aromatic ring and the conjugated vinyl group. vuvanalytics.com

Styrene (B11656) itself exhibits characteristic absorption bands, and the presence of substituents on the aromatic ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. uconn.eduresearchgate.netaatbio.com The bromine and fluorine atoms, as auxochromes, can influence the electronic transitions. The spectrum is anticipated to show strong absorption in the UV region, typically below 300 nm, corresponding to π → π* transitions of the aromatic system and the conjugated double bond.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Wavelength Range (nm) | Electronic Transition |

| ~200 - 230 | π → π* (Aromatic Ring) |

| ~240 - 280 | π → π* (Conjugated System) |

| ~280 - 300 | π → π* (Aromatic Ring, fine structure) |

Advanced Surface Characterization Techniques for Polymer Films

When this compound is polymerized, the resulting polymer films can be analyzed using advanced surface characterization techniques to understand their surface composition and properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For a polymer film derived from this compound, XPS would be invaluable for confirming the presence and chemical environment of the constituent elements, particularly fluorine and bromine, at the surface. tue.nlutl.ptsemanticscholar.orgsci-hub.seresearchgate.net

The high-resolution XPS spectrum would show distinct peaks for C 1s, F 1s, Br 3d, and O 1s (if any surface oxidation has occurred). The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H, C-F, and C-Br bonds. The binding energies of these peaks provide information about the chemical state of the atoms. For instance, the C 1s peak for carbon bonded to fluorine will be shifted to a higher binding energy compared to carbon in a hydrocarbon environment.

Table 4: Expected XPS Binding Energies for a Polymer of this compound

| Element (Orbital) | Expected Binding Energy (eV) | Chemical State |

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.5 | C-Br |

| C 1s | ~288.0 - 290.0 | C-F |

| F 1s | ~689.0 | C-F |

| Br 3d | ~70.0 - 71.0 | C-Br |

Angle-resolved XPS (ARXPS) could further be employed to probe the depth profile of the elemental composition near the surface, which is particularly useful for understanding surface segregation of the fluorinated and brominated moieties. utl.pt

Attenuated Total Reflectance (ATR)–FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for obtaining the infrared spectrum of this compound with minimal sample preparation. In this method, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. When a sample is in contact with the crystal, this wave is attenuated at specific frequencies corresponding to the vibrational modes of the molecule.

For this compound, the ATR-FTIR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its specific functional groups and structural features. The interpretation of the spectrum relies on the identification of vibrational frequencies associated with the aromatic ring, the vinyl group, and the carbon-halogen bonds.

Key Spectral Regions and Expected Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are typically observed in the region of 3100-3000 cm⁻¹.

Vinyl Group Vibrations: The C=C stretching of the vinyl group is expected to appear around 1630-1600 cm⁻¹. The C-H stretching of the vinyl group will also be present in the 3100-3000 cm⁻¹ region, often overlapping with the aromatic C-H stretches. The out-of-plane C-H bending (wagging) of the vinyl group gives rise to strong absorptions in the 1000-800 cm⁻¹ range, which are highly characteristic.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibrations are known to produce strong absorption bands in the fingerprint region, typically between 1350 cm⁻¹ and 1100 cm⁻¹. The exact position of these bands is sensitive to the substitution pattern on the aromatic ring.

C-Br Stretching: The carbon-bromine stretching vibration is expected to be found at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

The following table provides a summary of the expected characteristic ATR-FTIR absorption bands for this compound based on data from similar halogenated styrene compounds. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinyl C-H Stretch | 3100 - 3000 | Medium |

| Vinyl C=C Stretch | 1630 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong (multiple bands) |

| C-F Stretch | 1350 - 1100 | Strong |

| Vinyl C-H Bend (out-of-plane) | 1000 - 800 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample and the specific ATR crystal used.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can be used to investigate the morphology, crystal structure, and nanostructure of this compound, particularly in its solid state. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device.

For organic crystalline materials like this compound, TEM can provide valuable information about:

Crystallinity and Crystal Structure: High-resolution TEM (HRTEM) can be used to visualize the crystal lattice of the material, allowing for the determination of lattice parameters and the identification of crystal defects. nih.gov Electron diffraction patterns obtained using TEM can also provide detailed information about the crystal structure.

Morphology: TEM can reveal the shape and size of individual crystals or aggregates of this compound, which can be important for understanding its physical properties and processing behavior.

Nanostructure: If the material has any nanoscale features, such as pores or domains, TEM can be used to visualize them.

A significant challenge in the TEM analysis of organic materials is their sensitivity to the high-energy electron beam, which can cause radiation damage and alter the sample's structure. nih.gov Therefore, low-dose imaging techniques and cryogenic TEM (cryo-TEM) are often employed to minimize this damage.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is another powerful imaging technique that provides information about the surface topography and morphology of a sample. In SEM, a focused beam of electrons is scanned across the surface of a bulk sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition.

For this compound, SEM can be used to:

Visualize Surface Features: SEM provides high-resolution, three-dimensional-like images of the sample's surface, revealing details about its texture, and the shape and size distribution of its constituent particles or crystals. researchgate.net

Examine Crystal Morphology: The morphology of crystals of this compound can be studied in detail, including their crystal habit and the presence of any surface imperfections. rsc.org

Assess Sample Homogeneity: SEM can be used to assess the homogeneity of a sample, for example, to check for the presence of different phases or impurities.

Since this compound is likely to be a non-conductive organic material, it is typically necessary to coat the sample with a thin layer of a conductive material, such as gold or carbon, before SEM analysis to prevent the buildup of electrostatic charge on the surface.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with SEM or TEM to provide elemental analysis of a sample. libretexts.org When the electron beam in an electron microscope interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop down to fill these vacancies, releasing energy in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted.

For this compound, an EDS analysis would be expected to detect the presence of carbon (C), bromine (Br), and fluorine (F). The relative intensities of the characteristic X-ray peaks can be used to determine the semi-quantitative elemental composition of the sample. carleton.edu

Expected EDS Data for this compound:

| Element | Characteristic X-ray Line | Expected Energy (keV) |

| Carbon | Kα | 0.277 |

| Fluorine | Kα | 0.677 |

| Bromine | Lα | 1.480 |

EDS mapping can also be performed to visualize the spatial distribution of these elements across the surface of the sample, which can be useful for identifying areas of heterogeneity or the presence of impurities. researchgate.net

X-ray Absorption Fine-Structure Spectroscopy (XAFS)

X-ray Absorption Fine-Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic structure around a specific element. The technique involves measuring the X-ray absorption coefficient of a material as a function of energy, in the vicinity of an absorption edge of a particular element. The fine structure in the absorption spectrum can be divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine-Structure (EXAFS).

For this compound, XAFS can be performed at the Br K-edge to obtain detailed information about the local environment of the bromine atom.

XANES: The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. The shape and position of the absorption edge are sensitive to the electronic structure of the bromine atom and its bonding environment.

EXAFS: The EXAFS region, which extends to higher energies beyond the edge, contains information about the number, type, and distance of the neighboring atoms. Analysis of the EXAFS oscillations can provide quantitative information about the Br-C bond length and the coordination numbers.

Studies on other brominated organic pollutants have demonstrated the utility of EXAFS for determining their molecular structure in detail. nih.gov The analysis of the EXAFS spectrum of this compound would allow for the precise determination of the Br-C bond distance and could help to elucidate the geometry of the molecule. researchgate.net

Chromatographic Techniques for Purity and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of reaction mixtures containing this compound.

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will therefore be retained longer on the column.

A potential RP-HPLC method for the analysis of this compound could involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of this compound would depend on its hydrophobicity relative to other components in the sample. The presence of bromine and fluorine atoms increases the molecular weight and can influence the polarity of the molecule, thus affecting its retention behavior. The purity of a sample of this compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The method can also be used to separate it from potential isomers or related impurities. mtc-usa.com

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification.

The analysis of this compound by GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), provides excellent separation from potential impurities and starting materials. The presence of bromine and fluorine atoms in the molecule influences its retention behavior, typically leading to elution at a moderate temperature on non-polar or medium-polarity columns.

Studies on halogenated styrenes have shown that temperature programming is essential for achieving sharp peaks and good resolution, especially when analyzing samples that may contain related compounds with varying boiling points. The selection of an appropriate capillary column is critical; non-polar phases such as those based on dimethylpolysiloxane are often effective, separating compounds primarily based on their boiling points and volatility.

A typical GC analysis of a synthesized batch of this compound might reveal the presence of unreacted starting materials or side-products from the synthetic route. By using an internal standard, precise quantification of the main component can be achieved.

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Oven Program | Initial Temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 5 min |

| Peak Number | Retention Time (min) | Peak Area | Compound |

| 1 | 5.8 | 1500 | Solvent (e.g., Dichloromethane) |

| 2 | 10.2 | 125000 | This compound |

| 3 | 11.5 | 850 | Impurity 1 |

| 4 | 12.1 | 600 | Impurity 2 |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers a powerful alternative to GC, particularly for less volatile impurities or for samples that are not amenable to high temperatures. The technique provides rapid analysis times and high separation efficiency.

The separation of fluorinated aromatic compounds by reversed-phase UHPLC can be challenging due to their unique interactions with stationary phases. For this compound, a C18 column can be effective, but specialized phases, such as those with a pentafluorophenyl (PFP) stationary phase, often provide enhanced selectivity for halogenated compounds through dipole-dipole and π-π interactions.

A method for a structurally similar compound, 2-Bromo-4,6-difluoroaniline, utilizes a reversed-phase approach with a simple mobile phase of acetonitrile and water with an acid modifier. This suggests that a similar strategy would be effective for this compound. The inclusion of an organic modifier like acetonitrile or methanol in the mobile phase is crucial for controlling the retention and elution of this relatively non-polar analyte. Gradient elution is typically preferred to resolve a range of components with different polarities.

| Parameter | Value |

| Column | C18 (50 mm x 2.1 mm ID, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 2 µL |

| Peak Number | Retention Time (min) | Peak Area | Compound |

| 1 | 1.2 | 500 | Polar Impurity |

| 2 | 3.5 | 95000 | This compound |

| 3 | 4.1 | 750 | Non-polar Impurity |

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For a neutral molecule like this compound, its analysis by CZE relies on its partitioning into a charged pseudostationary phase, a technique known as Micellar Electrokinetic Chromatography (MEKC), a mode of CZE.

The analysis of small, neutral aromatic molecules by CZE often employs the use of surfactants, such as sodium dodecyl sulfate (SDS), above their critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. The separation is then achieved based on the differential partitioning of the analytes into the micelles, which have their own electrophoretic mobility.

For brominated and aromatic compounds, CZE can offer high efficiency and unique selectivity compared to chromatographic methods. The composition of the background electrolyte (BGE), including pH and the concentration of the surfactant, are critical parameters that must be optimized to achieve the desired separation. The addition of organic modifiers like methanol or acetonitrile to the BGE can further modulate the separation by affecting the partitioning equilibrium.

| Parameter | Value |

| Capillary | Fused Silica (50 cm total length, 40 cm effective length, 50 µm ID) |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 214 nm |

| Peak Number | Migration Time (min) | Peak Area | Compound |

| 1 | 4.2 | 1200 | EOF Marker (e.g., Thiourea) |

| 2 | 6.8 | 88000 | This compound |

| 3 | 7.3 | 950 | Related Impurity |

Theoretical and Computational Studies of 2 Bromo 4,6 Difluorostyrene

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules and compute their properties. These calculations solve, or approximate solutions to, the Schrödinger equation for the molecule's electronic structure. The two main categories of these methods are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a highly popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. cardiff.ac.uk Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density, from which all ground-state properties can in principle be derived.

For 2-Bromo-4,6-difluorostyrene, DFT calculations would be used to determine its equilibrium geometry, electronic properties (such as dipole moment and polarizability), and thermodynamic properties. nih.govresearchgate.net Hybrid DFT methods, such as B3LYP, are often reliable for predicting bond lengths and angles in halogenated compounds. mdpi.com Studies on other halogenated hydrocarbons, such as 2-Chloro-1,1-difluoro-ethylene, have successfully used DFT in conjunction with various basis sets (e.g., cc-pVnZ) to accurately predict structural and spectroscopic properties. mdpi.com The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. mdpi.com

Table 1: Illustrative Example of DFT-Calculated Properties for a Related Halogenated Ethene (2-Chloro-1,1-difluoro-ethylene) This table presents data for 2-Chloro-1,1-difluoro-ethylene to exemplify typical DFT outputs, as specific data for this compound is unavailable.

| Property | Calculated Value (B3LYP/aug-cc-pVTZ) |

| Dipole Moment | 1.52 D |

| Rotational Constant A | 6250.3 MHz |

| Rotational Constant B | 2145.8 MHz |

| Rotational Constant C | 1601.7 MHz |

Source: Adapted from computational studies on halogenated ethenes. mdpi.com

The term ab initio, Latin for "from the beginning," refers to computational chemistry methods based directly on quantum mechanics without the inclusion of experimental data. publish.csiro.au These methods solve the Schrödinger equation using a series of rigorous mathematical approximations. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). mdpi.comnih.gov

Ab initio calculations are fundamental for providing a benchmark for other methods and for studying systems where DFT might be less reliable. For instance, studies on monosubstituted benzenes have used ab initio methods to calculate rotational barriers, finding that even minimal basis sets can yield results in good agreement with experiment. publish.csiro.au For more complex properties, higher-level methods are necessary. For example, the equilibrium geometries and conformational energies of 2-fluorobutane (B1230682) were determined using MP2 calculations with correlation-consistent basis sets to achieve high accuracy. nih.gov A similar approach for this compound would yield highly reliable predictions of its structure and stability.

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. utexas.edu MO analysis, often performed on the results of DFT or ab initio calculations, provides deep insights into chemical bonding, reactivity, and electronic transitions. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. For a molecule like this compound, MO analysis would reveal how the electron-withdrawing fluorine atoms, the bromine atom, and the vinyl group influence the distribution of electron density in the aromatic π-system. Understanding these orbital interactions is crucial for explaining the nature of chemical bonds, such as halogen bonds, where interactions between lone-pair orbitals and antibonding σ* orbitals play a key role. researchgate.netnih.gov

Conformational Analysis and Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com For this compound, the primary conformational degree of freedom is the rotation of the vinyl group (-CH=CH₂) relative to the plane of the difluorobromobenzene ring.

Prediction of Spectroscopic Properties

Computational chemistry is an indispensable tool for predicting and interpreting molecular spectra. By calculating the response of a molecule to electromagnetic radiation, it is possible to generate theoretical spectra that can be compared directly with experimental results, aiding in the assignment of spectral features.

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying molecules and probing their structure by observing molecular vibrations. cardiff.ac.uk Computational methods, particularly DFT, can accurately predict the vibrational frequencies and intensities of a molecule in its ground state.